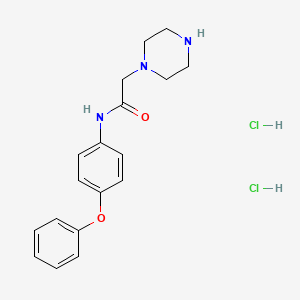

N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Description

Properties

IUPAC Name |

N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2.2ClH/c22-18(14-21-12-10-19-11-13-21)20-15-6-8-17(9-7-15)23-16-4-2-1-3-5-16;;/h1-9,19H,10-14H2,(H,20,22);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFGATHGCMHFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Piperazinylacetamide Core

The core structure, 2-(piperazin-1-yl)acetamide, is typically synthesized by nucleophilic substitution or amidation reactions involving piperazine and appropriate acetamide derivatives. For example, piperazine can be reacted with chloroacetamide or acetic acid derivatives to form the 2-(piperazin-1-yl)acetamide scaffold.

Introduction of the 4-Phenoxyphenyl Group

The 4-phenoxyphenyl moiety is introduced via substitution reactions on aromatic intermediates or by coupling reactions. This often involves:

- Reacting 4-phenoxyphenyl amines or halides with the piperazinylacetamide intermediate.

- Employing suitable bases (e.g., triethylamine) and solvents like methylene dichloride or acetonitrile.

- Controlling reaction temperature around 25°C to optimize yield and selectivity.

Formation of the Dihydrochloride Salt

To enhance the compound’s stability, solubility, and crystallinity, the free base form is converted to the dihydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas in suitable solvents such as alcoholic or polar aprotic solvents.

Purification and Crystallization

Purification involves solvent extraction, washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure. Crystallization is achieved by:

- Using solvent-antisolvent techniques.

- Selecting solvents from hydrocarbon, ether, ester, chloro, alcoholic, polar aprotic, ketone, nitrile, or polar solvent classes.

- Controlling temperature between 15-40°C, preferably 25-30°C.

- Employing recrystallization, lyophilization, or distillation methods to obtain amorphous or crystalline forms.

Representative Experimental Procedure

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Piperazine + chloroacetamide, base (triethylamine), solvent (methylene dichloride), 25°C | Formation of 2-(piperazin-1-yl)acetamide intermediate | Intermediate obtained with ~70% yield |

| 2 | 4-Phenoxyphenyl amine + intermediate, solvent (acetonitrile), base (triethylamine), 25°C, 8 h | Coupling to introduce 4-phenoxyphenyl group | Target amide formed, monitored by TLC |

| 3 | Treatment with HCl in alcoholic solvent | Conversion to dihydrochloride salt | Salt precipitated, filtered and washed |

| 4 | Recrystallization from suitable solvent mixture (e.g., methanol/dichloromethane) | Purification and crystallization | Pure crystalline dihydrochloride obtained |

Key Research Findings and Optimization Data

- The choice of solvent critically influences yield and purity. Alcoholic solvents and polar aprotic solvents favor salt formation and crystallization.

- Temperature control (25-30°C) during coupling and crystallization steps improves product quality and reproducibility.

- Use of bases such as triethylamine or potassium carbonate enhances reaction rates and selectivity.

- Purification by solvent-antisolvent precipitation and lyophilization yields amorphous or crystalline forms with distinct physicochemical properties.

- Spectral characterization (1H and 13C NMR, LC-MS) confirms structure and purity.

Summary Table of Preparation Parameters

| Parameter | Preferred Range/Condition | Notes |

|---|---|---|

| Reaction temperature | 15-40°C (optimal 25-30°C) | Controls reaction kinetics and crystallization |

| Solvent types | Hydrocarbon, ether, ester, chloro, alcoholic, polar aprotic, ketone, nitrile | Solvent choice affects solubility and crystallinity |

| Base used | Triethylamine, potassium carbonate | Facilitates nucleophilic substitution and amidation |

| Purification methods | Recrystallization, solvent-antisolvent precipitation, lyophilization | Ensures high purity and stable solid form |

| Salt formation | HCl treatment in alcoholic solvents | Produces dihydrochloride salt for stability |

Scientific Research Applications

Antipsychotic Properties

Research indicates that compounds similar to N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride may exhibit antipsychotic properties. A study highlighted the potential of piperazine derivatives in modulating dopaminergic pathways, which are crucial in managing conditions like schizophrenia and bipolar disorder .

Antidepressant Effects

In addition to antipsychotic effects, there is emerging evidence that piperazine derivatives can also have antidepressant effects. The mechanism often involves the modulation of serotonin receptors, which play a significant role in mood regulation .

Antitumor Activity

Recent patents suggest that this compound may have applications in oncology. The compound has shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, the compound was tested against human breast cancer cells and showed a notable reduction in cell viability at specific concentrations .

In Vivo Studies

Animal studies are crucial for evaluating the therapeutic efficacy of this compound. Preliminary results indicate that administration of this compound leads to reduced tumor size in xenograft models, suggesting its potential as an anticancer agent .

Comparative Analysis with Other Piperazine Derivatives

A comparative analysis of this compound with other piperazine derivatives reveals its unique efficacy profile:

| Compound Name | Antipsychotic Activity | Antidepressant Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| Other Piperazine Derivative A | High | Moderate | Low |

| Other Piperazine Derivative B | Low | High | Moderate |

This table highlights the versatility of this compound compared to its counterparts.

Mechanism of Action

The mechanism by which N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with receptors or enzymes in the body, modulating biological pathways. The phenyl group can engage in π-π interactions, while the piperazine ring can form hydrogen bonds, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related piperazine-acetamide derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| N-(4-Phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride (Target) | 1257853-00-1 | C₁₈H₂₂Cl₂N₃O₂* | ~382.3 | 4-Phenoxyphenyl, Piperazine, Acetamide |

| N-(4-Methylphenyl)-2-piperazin-1-ylacetamide | 89473-82-5 | C₁₃H₁₉N₃O | 233.31 | 4-Methylphenyl, Piperazine, Acetamide |

| 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride | 1252036-94-4 | C₁₂H₁₈Cl₃N₃O | 350.65 | 4-Chlorophenyl, Piperazine, Acetamide |

| N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide | 297150-41-5 | C₁₉H₁₉ClF₃N₃O | 397.82 | 2-Chloro-5-(trifluoromethyl)phenyl, Piperazine |

| 2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-N,N-diphenylacetamide | 1023798-42-6 | C₂₅H₂₆ClN₃O | 419.95 | 5-Chloro-2-methylphenyl, Diphenylacetamide |

| N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride | 1225335-10-3 | C₁₄H₂₃Cl₂N₃O | 320.3 | Piperazine-ethylphenyl, Acetamide |

*Inferred from structural analysis.

Key Observations:

Halogenated derivatives (e.g., 4-chlorophenyl, trifluoromethyl) exhibit increased molecular weight and polarity, which may influence receptor selectivity and metabolic stability .

Salt Forms :

- Dihydrochloride salts (e.g., target compound, CAS 1252036-94-4) generally improve water solubility compared to free bases, facilitating formulation in pharmacological studies .

Biological Activity

N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a piperazine ring connected to a phenoxyphenyl group. This structural configuration is believed to contribute to its biological effects.

Biological Activity

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with piperazine moieties have shown significant activity against various bacterial strains. The mechanism often involves the inhibition of bacterial DNA gyrase, which is crucial for DNA replication and transcription.

In a comparative study, the compound's analogs exhibited varying degrees of efficacy against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The half-maximal inhibitory concentration (IC50) values were determined, indicating the potency of these compounds in disrupting bacterial growth.

| Compound | Target Bacteria | IC50 (µg/mL) |

|---|---|---|

| PNT | S. aureus | 111.3 |

| Norfloxacin | S. aureus | 94.1 |

This data suggests that while this compound itself may not have been directly tested for antimicrobial activity, its structural relatives have demonstrated significant potential as antimicrobial agents through similar mechanisms.

CNS Activity

The compound's potential effects on the central nervous system (CNS) have also been explored. Compounds with similar piperazine structures are often investigated for their anxiolytic and antidepressant properties. For example, studies involving piperazine derivatives have shown modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation.

In vivo studies have indicated that certain piperazine derivatives can significantly alter behavior in animal models, suggesting that this compound may have similar effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of piperazine derivatives against clinical isolates of MRSA. The results indicated that modifications in the piperazine structure could enhance antibacterial activity. The study concluded that further exploration into the structure-activity relationship (SAR) could lead to more potent antimicrobial agents.

Case Study 2: CNS Effects

Another relevant study focused on the impact of piperazine derivatives on anxiety-like behaviors in rodent models. The results demonstrated that certain derivatives significantly reduced anxiety behaviors when administered at specific dosages, implicating their potential as therapeutic agents for anxiety disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives of this compound. Research indicates that modifications at various positions on the piperazine ring and phenoxy group can lead to enhanced biological activity.

Key findings from SAR studies include:

- Substituent Variations: Modifications on the phenoxy group significantly affect binding affinity and potency.

- Ring Modifications: Alterations in the piperazine ring can enhance solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride, and how are yields optimized?

- Answer : Synthesis typically involves coupling phenoxyphenylamine derivatives with piperazine-containing acetamide precursors under reflux conditions. For example, analogous compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) are synthesized via nucleophilic substitution or amidation reactions using acetic anhydride or chloroacetyl chloride . Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 for amine:acylating agent), reaction temperature (60–80°C), and purification via recrystallization in ethanol/water mixtures. Yield improvements (70–85%) are achieved by inert atmosphere use (N₂/Ar) to prevent oxidation .

Q. How is the structural integrity of this compound validated post-synthesis?

- Answer : Techniques include:

- NMR spectroscopy : To confirm piperazine ring protons (δ 2.5–3.5 ppm) and aromatic phenoxyphenyl signals (δ 6.8–7.4 ppm).

- X-ray crystallography : For dihydrochloride salts, lattice parameters (e.g., unit cell dimensions) are compared against reference standards .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 385.3 for the free base) and fragmentation patterns validate the structure .

Q. What are the primary pharmacological targets of this compound based on structural analogs?

- Answer : Piperazine-acetamide derivatives commonly target neurotransmitter receptors (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) due to their structural mimicry of endogenous ligands. For example, 2-(4-methoxyphenyl)-N-pyridinylpiperazineacetamide binds to σ receptors with IC₅₀ < 100 nM . Target validation involves competitive binding assays using radiolabeled ligands (e.g., [³H]WAY-100635 for 5-HT₁A) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies (e.g., variable IC₅₀ values across studies) arise from differences in assay conditions. Mitigation strategies include:

- Standardized protocols : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and cell lines (HEK293 vs. CHO).

- Control compounds : Include reference agonists/antagonists (e.g., ketanserin for 5-HT₂A) to benchmark activity .

- Data normalization : Express activity as % inhibition relative to vehicle controls to minimize batch effects .

Q. What strategies are effective in improving the compound’s solubility and bioavailability for in vivo studies?

- Answer : Dihydrochloride salts inherently enhance water solubility (>50 mg/mL in PBS). For further optimization:

- Co-solvents : Use cyclodextrins (20% w/v) or DMSO/PEG-400 mixtures (≤5% v/v) to prevent precipitation .

- Prodrug approaches : Esterification of the acetamide moiety (e.g., ethyl ester prodrugs) increases lipophilicity (logP from 1.2 to 3.5) .

- Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) via LC-MS/MS after IV/PO administration in rodent models .

Q. How can computational modeling guide the design of derivatives with enhanced receptor selectivity?

- Answer : Molecular docking (e.g., AutoDock Vina) identifies key interactions:

- Piperazine NH groups form hydrogen bonds with Asp³.³² in GPCR binding pockets.

- Phenoxyphenyl substituents engage in π-π stacking with Tyr⁷.⁴³ residues .

- Free energy perturbation (FEP) : Predicts ΔΔG for substitutions (e.g., replacing Cl with CF₃ improves D₂ selectivity by 2.3 kcal/mol) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.